Xanifolia O54
Description
Significance of Natural Products in Biomedical Research and Discovery
Natural products, defined as biological chemicals produced by living organisms such as plants, animals, and microorganisms, hold significant importance in biomedical research and drug discovery. researchgate.net Historically, natural products have served as a fundamental source for the development of numerous therapeutic agents. scirp.orgnih.gov Their value is attributed to their immense structural and chemical diversity, which often surpasses that found in synthetic compound libraries. researchgate.netscirp.orgmdpi.com This diversity provides a rich pool for discovering novel compounds with varied biological activities and potential pharmacological applications. researchgate.netmdpi.comsigmaaldrich.com Natural products can serve as prospective pathways for the discovery of new medicinal molecules and have yielded successful outcomes in pharmaceutical research. researchgate.net They possess diverse pharmacophores and stereochemistry, making them valuable for addressing disease targets, combating drug resistance, and inspiring the design of new compounds. researchgate.net The exploration of global biodiversity continues to position natural products as vital resources for supplying novel chemical scaffolds for screening efforts, particularly with the advent of modern molecular targets. mdpi.com
Botanical Origin and Ethnobotanical Context of Xanthoceras sorbifolia (Yellowhorn)
Xanifolia O54 is a compound isolated from Xanthoceras sorbifolia Bunge, commonly known as yellowhorn, shiny leaf yellowhorn, goldenhorn, or Chinese flowering chestnut. nih.govwikipedia.org This species is the sole member of the genus Xanthoceras and belongs to the family Sapindaceae. wikipedia.orgawkwardbotany.com X. sorbifolia is native to northern China, with its distribution spanning provinces including Gansu, Hebei, Henan, Liaoning, Nei Monggol, Ningxia, Shaanxi, and Shandong. wikipedia.orgawkwardbotany.com It has also been cultivated in other regions, such as Russia, since the 19th century. wikipedia.org
Xanthoceras sorbifolia is recognized as a woody oil tree species with significant ethnobotanical value in China. wikipedia.orgawkwardbotany.comfrontiersin.org Its traditional uses are well-documented, incorporating various parts of the plant, including leaves, flowers, and seeds, for both food and medicinal purposes. awkwardbotany.comfrontiersin.org The plant has a long history of use in traditional Chinese, Mongolian, and Tibetan medicine. wikipedia.org Historical records mention its use in treating various ailments, highlighting its role in traditional medicinal therapies. frontiersin.orgresearchgate.netnih.gov Beyond its medicinal and edible applications, the high oil content of its seeds makes it valuable for biofuel production, and the plant is also investigated for ecological restoration in arid environments. wikipedia.orgawkwardbotany.comfrontiersin.org
Classification and Structural Overview of Triterpenoid (B12794562) Saponins (B1172615) from Xanthoceras sorbifolia
This compound belongs to the class of triterpenoid saponins. nih.gov Saponins are natural glycosides characterized by a nonpolar aglycone structure and one or more polar sugar chains attached to it. biointerfaceresearch.comitb.ac.id Based on the structure of the hydrophobic aglycone unit, saponins are primarily classified into steroid and triterpenoid glycosides. biointerfaceresearch.com Triterpenoid saponins are derived from precursors containing 30 carbon atoms and are commonly found in dicotyledonous plants, including those in the Sapindaceae family. biointerfaceresearch.com
Xanthoceras sorbifolia is a rich source of triterpenoid saponins. researchgate.netscilit.comresearchgate.net Phytochemical studies on different parts of the plant, such as the husks, leaves, and seeds, have led to the isolation and identification of numerous triterpenoid compounds, with a significant number being triterpenoid saponins. frontiersin.orgresearchgate.net These saponins are often of the oleanane (B1240867) type, which refers to the specific structure of their triterpenoid aglycone. itb.ac.idresearchgate.netnih.gov
This compound has the chemical formula C60H100O28. nih.govgoogle.com Its chemical structure is defined as a triterpenoid saponin (B1150181) with a complex arrangement of sugar moieties attached to a triterpene backbone. google.com Specifically, it is a 3,28-O-bisdesmosidic saponin, meaning it has sugar chains attached at both the C-3 and C-28 positions of the triterpenoid aglycone. biointerfaceresearch.com The chemical name provided for Compound O54 (this compound) is 3-O-β-D-glucopyranosyl-(1→6)]-β-D-glucopyranosyl-28-O-[α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-3β,21β,22α,28-tetrahydroxyolean-12-ene. google.com This name indicates the presence of glucose and rhamnose sugar units linked in specific configurations and positions on the oleanane-type triterpene core, which also features hydroxyl groups at positions 3, 21, 22, and 28, and a double bond at position 12. google.com
Historical Perspectives and Foundational Research on Xanthoceras sorbifolia Constituents
The investigation into the chemical constituents of Xanthoceras sorbifolia has a history rooted in its traditional medicinal uses. The plant was first recorded in the Chinese Materia Medica "Jiu Huang Ben Cao" in 1406 AD. frontiersin.org Early phytochemical research aimed to identify the compounds responsible for its observed therapeutic effects in traditional Chinese and Mongolian medicine. frontiersin.orgresearchgate.netnih.gov
Foundational research efforts involved the isolation and structural elucidation of various compounds from different parts of X. sorbifolia. Studies utilizing techniques such as column chromatography and spectroscopic analyses (including NMR and MS) were crucial in characterizing the complex chemical profile of the plant. frontiersin.orgresearchgate.netgoogle.com Early work, such as that by Chen, Takeda, and Ogihara in the 1980s, contributed significantly to understanding the saponin constituents of X. sorbifolia fruits. google.com These studies laid the groundwork for the identification of numerous triterpenoids, flavonoids, and other compound classes present in the plant. frontiersin.orgscilit.comresearchgate.netnih.gov The isolation of specific saponins, including this compound, from sources like the fruit husks, is a direct result of these sustained phytochemical investigations into the plant's constituents. nih.govgoogle.com
This compound is a triterpenoid saponin found in Xanthoceras sorbifolia Bunge nih.gov. This compound is an oleanane-type triterpenoid saponin nih.gov. Xanthoceras sorbifolia, commonly known as yellow horn or golden horn, is a plant native to China that has been used in traditional medicine and as a source of oil frontiersin.orgmdpi.com. Phytochemical research on X. sorbifolia has identified a wide range of compounds, including triterpenoids, flavonoids, and saponins, isolated from various parts of the plant such as the husks, leaves, stems, and fruits frontiersin.orgresearchgate.net. This compound has been specifically reported in the husks of Xanthoceras sorbifolia nih.gov. Its chemical formula is C60H100O28 nih.govgoogle.com.
Isolation, Purification, and Structural Elucidation of this compound
The isolation and purification of this compound from Xanthoceras sorbifolia involve a series of steps, typically starting with extraction from plant material followed by various chromatographic techniques to obtain the pure compound. Structural elucidation is then performed using spectroscopic methods.
Structure
2D Structure
Properties
Molecular Formula |
C60H100O28 |
|---|---|
Molecular Weight |
1269.4 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3R,4R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-3,4-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl]methoxy]-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C60H100O28/c1-23-33(63)38(68)45(75)52(82-23)88-47-42(72)37(67)29(21-80-51-44(74)40(70)35(65)27(19-62)84-51)86-54(47)81-22-60-16-15-58(7)24(25(60)17-55(2,3)48(77)49(60)78)9-10-31-57(6)13-12-32(56(4,5)30(57)11-14-59(31,58)8)87-53-46(76)41(71)36(66)28(85-53)20-79-50-43(73)39(69)34(64)26(18-61)83-50/h9,23,25-54,61-78H,10-22H2,1-8H3/t23-,25-,26+,27+,28+,29+,30-,31+,32-,33-,34+,35+,36+,37+,38+,39-,40-,41-,42-,43+,44+,45+,46+,47+,48-,49-,50+,51+,52-,53-,54+,57-,58+,59+,60-/m0/s1 |
InChI Key |
AJRRWOVCBHARFJ-AZWHQXFYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)[C@@H]3CC([C@H]([C@@H]4O)O)(C)C)C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OCC34CCC5(C(=CCC6C5(CCC7C6(CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C3CC(C(C4O)O)(C)C)C)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O |
Synonyms |
xanifolia O54 |
Origin of Product |
United States |
Isolation, Purification, and Structural Elucidation of Xanifolia O54
Comprehensive Spectroscopic Characterization for Structure Determination
Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and stereochemistry of Xanifolia O54.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment
NMR spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) techniques such as Heteronuclear Multiple Quantum Correlation (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY), is fundamental for assigning proton and carbon signals and determining the connectivity within the molecule google.com. Analysis of chemical shifts, coupling constants, and correlations observed in 2D NMR spectra allows for the mapping of the carbon skeleton and the placement of substituents, including the sugar units. For this compound, ¹H and ¹³C NMR data acquired in solvents like pyridine-d₅ have been instrumental in its structural assignment google.com.
An example of NMR data used for structural elucidation is presented in the table below, showing partial ¹H and ¹³C NMR assignments for this compound. google.com
| Position | ¹³C (Pyridine-d₅) | ¹H (Pyridine-d₅) | Key HMBC correlations |
| 1 | 38.6 | 1.03, 1.60 | C-3, C-25 |
| 2 | 26.3 | 1.90, 2.40 | C-3 |
| 3 | 89.1 | 3.30 (1H, dd, 12.0/4.8 Hz) | C-23, C-24, Glc′ |
| ... | ... | ... | ... |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, aiding in the determination of its molecular formula and structural subunits. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight (MALDI-TOF) and Electrospray Ionization Mass Spectrometry (ESI-MS) have been applied in the characterization of this compound and related compounds google.comresearchgate.net. The molecular formula of this compound has been determined as C₆₀H₁₀₀O₂₈, with a computed molecular weight of 1269.4 g/mol nih.gov.
A summary of molecular properties derived from MS and computational analysis is provided below.
| Property | Value | Source |
| Molecular Formula | C₆₀H₁₀₀O₂₈ | PubChem nih.gov |
| Molecular Weight | 1269.4 g/mol | PubChem nih.gov |
| Monoisotopic Mass | 1268.64011253 Da | PubChem nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the this compound molecule based on characteristic absorption frequencies. While detailed IR data specifically for this compound were not extensively provided in the search results, IR spectroscopy is a standard technique for the structural authentication of triterpenoid (B12794562) saponins (B1172615) and related barrigenol derivatives, revealing the presence of hydroxyl, carbonyl, and olefinic groups, among others researchgate.netresearchgate.net.
Circular Dichroism (CD) for Stereochemical Assessment
Circular Dichroism (CD) spectroscopy is a valuable tool for determining the absolute configuration and conformational analysis of chiral molecules like triterpenoid saponins. Although specific CD data for this compound were not detailed in the search results, CD spectroscopy is commonly employed in the structural elucidation of natural products, including triterpenoids, to assess their stereochemistry researchgate.netresearchgate.net. This technique provides insights into the spatial arrangement of atoms within the molecule.
Chemical Modification and Degradation Studies for Structural Confirmation
Chemical modification and degradation studies are often coupled with spectroscopic analyses to confirm the structure of complex natural products. For this compound, chemical degradation has been used to cleave the glycosidic linkages, allowing for the identification of the aglycone and the individual sugar moieties researchgate.netresearchgate.netresearchgate.net. These studies help to verify the sugar sequence and their points of attachment to the triterpenoid backbone, providing crucial data for complete structural assignment.
Comparative Structural Analysis with Related Triterpenoid Saponins from Xanthoceras sorbifolia (e.g., Sorbifoliaside, Xanifolia Y Series)
Xanthoceras sorbifolia is known to produce a variety of triterpenoid saponins, including this compound, Sorbifoliaside, and compounds belonging to the Xanifolia Y series google.comresearchgate.netresearchgate.netresearchgate.net. A comparative structural analysis highlights the similarities and differences among these compounds.
This compound is an oleanane-type triterpenoid saponin (B1150181). Its chemical name indicates a tetrahydroxyolean-12-ene aglycone glycosylated with glucose and rhamnose units at specific positions (3-O-β-D-glucopyranosyl-(1→6)]-β-D-glucopyranosyl-28-O-[α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-3β,21β,22α,28-tetrahydroxyolean-12-ene) google.com.
Sorbifoliaside is another oleanane-type triterpenoid saponin isolated from the same plant. It is distinguished by the presence of an angeloyl group at the C-2 position of one of its sugar moieties, a feature reported as being the first example of its kind in a naturally occurring triterpenoid saponin at the time of its discovery researchgate.netresearchgate.netresearchgate.net. This acyl group represents a key structural difference compared to this compound, which is described without such an angeloyl modification in the provided chemical name google.com.
The Xanifolia Y series represents a group of related triterpenoid saponins also found in Xanthoceras sorbifolia extracts google.comgoogle.com. While specific detailed structures for all members of the Y series were not fully available, Xanifolia-Y is described with a different glycosylation pattern and the presence of angeloyl and acetyl groups google.comgoogle.com. For instance, Xanifolia-Y8 (C₅₆H₈₆O₂₃) and Xanifolia-Y7 (C₅₆H₈₈O₂₃) have different molecular formulas and likely variations in their aglycone substitution and glycosidic chains compared to this compound (C₆₀H₁₀₀O₂₈) nih.govnih.govnih.gov. These differences in glycosylation and acylation patterns contribute to the diverse array of saponins found in Xanthoceras sorbifolia.
The structural variations among this compound, Sorbifoliaside, and the Xanifolia Y series highlight the rich phytochemical diversity within Xanthoceras sorbifolia, particularly concerning its triterpenoid saponin profile.
Biosynthesis of Xanifolia O54 in Xanthoceras Sorbifolia
General Biosynthetic Pathways of Triterpenoid (B12794562) Saponins (B1172615) in Plants
Triterpenoid saponins are synthesized through the isoprenoid pathway, a complex network responsible for the production of a vast array of plant secondary metabolites. The biosynthesis can be broadly divided into three main stages:
Formation of the Triterpenoid Precursor: The initial steps occur in the cytoplasm via the mevalonate (MVA) pathway. Acetyl-CoA is converted through a series of enzymatic reactions into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are the fundamental building blocks. Two molecules of IPP and one molecule of DMAPP are condensed to form farnesyl pyrophosphate (FPP), and two FPP molecules are then joined to create squalene. Squalene subsequently undergoes epoxidation to form 2,3-oxidosqualene.
Cyclization of 2,3-Oxidosqualene: This is a crucial and divergent step in the pathway. The enzyme oxidosqualene cyclase (OSC) catalyzes the cyclization of the linear 2,3-oxidosqualene into various cyclic triterpenoid skeletons. In the case of oleanane-type saponins, the specific OSC is β-amyrin synthase, which produces the pentacyclic triterpenoid, β-amyrin.
Tailoring of the Triterpenoid Skeleton: Following cyclization, the basic triterpenoid skeleton undergoes a series of modifications, primarily oxidation and glycosylation, which lead to the vast diversity of saponin (B1150181) structures. These reactions are catalyzed by two major enzyme families:
Cytochrome P450 monooxygenases (CYP450s): These enzymes introduce hydroxyl, carboxyl, or other oxygen-containing functional groups at various positions on the triterpenoid backbone. This oxidation is a prerequisite for subsequent glycosylation and contributes significantly to the biological activity of the final saponin.
UDP-dependent glycosyltransferases (UGTs): UGTs are responsible for attaching sugar moieties to the oxidized triterpenoid aglycone (sapogenin) nih.gov. They transfer a sugar residue from an activated sugar donor, such as UDP-glucose, to the sapogenin, forming a glycosidic bond. The number, type, and linkage of these sugar chains are highly variable and are critical determinants of the saponin's properties.
Proposed Biosynthetic Route of Xanifolia O54 from Precursors
Given that "this compound" is not a well-defined compound in the literature for Xanthoceras sorbifolia, we will propose a biosynthetic route for the characteristic oleanane-type saponins found in this plant, such as the xanifolias and xanthohuskisides. The aglycone of many of these saponins is a derivative of barringtogenol C.
The proposed pathway is as follows:
Formation of β-amyrin: The biosynthesis begins with the cyclization of 2,3-oxidosqualene to β-amyrin, catalyzed by β-amyrin synthase.
Oxidation of β-amyrin: The β-amyrin skeleton then undergoes a series of oxidation reactions catalyzed by various CYP450 enzymes to form the sapogenin, such as barringtogenol C. This process involves hydroxylation at multiple positions on the carbon skeleton.
Glycosylation of the Sapogenin: Subsequently, UGTs attach sugar chains to the sapogenin at specific hydroxyl groups. For instance, a trisaccharide unit might be attached to the C-3 position.
Acylation: A final modification step for many saponins in Xanthoceras sorbifolia is acylation, where acyl groups, such as angeloyl groups, are attached to the sugar moieties or the aglycone. This step is catalyzed by acyltransferases.
This proposed pathway is based on the known structures of saponins isolated from Xanthoceras sorbifolia and the general principles of triterpenoid saponin biosynthesis. The exact sequence of oxidation and glycosylation steps can vary.
Identification and Characterization of Key Enzymatic Steps and Intermediates
While the specific enzymes for saponin biosynthesis in Xanthoceras sorbifolia have not been fully characterized, we can infer their presence and function based on the known saponin structures and studies in other plants.
Oxidosqualene Cyclases (OSCs): The presence of oleanane-type saponins strongly suggests the activity of a β-amyrin synthase in Xanthoceras sorbifolia. The gene encoding this enzyme would be a critical target for understanding and potentially engineering saponin production in this species.
Cytochrome P450 Monooxygenases (CYP450s): The complex oxidation patterns on the aglycones of saponins from Xanthoceras sorbifolia indicate the involvement of multiple, highly specific CYP450s. These enzymes are responsible for the hydroxylation and other oxidative modifications of the β-amyrin backbone to produce the diverse sapogenins. Identifying these specific CYP450s is key to understanding the diversification of saponins in this plant.
UDP-dependent Glycosyltransferases (UGTs): The attachment of various sugar moieties to the sapogenins is carried out by UGTs nih.gov. The structural diversity of the sugar chains in saponins from Xanthoceras sorbifolia suggests the presence of a suite of UGTs with different substrate and sugar donor specificities. These enzymes play a crucial role in determining the final structure and activity of the saponins.
Table 1: Proposed Key Enzyme Families in Triterpenoid Saponin Biosynthesis in Xanthoceras sorbifolia
| Enzyme Family | Proposed Function |
| β-amyrin synthase (OSC) | Cyclization of 2,3-oxidosqualene to form the β-amyrin skeleton. |
| Cytochrome P450s (CYP450s) | Oxidation of the β-amyrin backbone to create diverse sapogenins. |
| UDP-glycosyltransferases (UGTs) | Attachment of sugar chains to the sapogenin to form saponins. |
| Acyltransferases | Addition of acyl groups to the saponin structure. |
Genetic and Transcriptomic Analysis of Biosynthetic Pathway Genes
To date, transcriptomic studies on Xanthoceras sorbifolia have primarily focused on fatty acid biosynthesis, flavonoid accumulation, and responses to abiotic stress nih.govbohrium.comnih.govplos.org. While a complete genome sequence for Xanthoceras sorbifolia is available, the specific genes involved in triterpenoid saponin biosynthesis have not been extensively investigated in this species oup.com.
However, research on other members of the Sapindaceae family, such as Soapberry (Sapindus mukorossi), provides valuable insights. In Soapberry, combined metabolome and transcriptome analyses have successfully identified numerous candidate genes for saponin biosynthesis. These include genes encoding enzymes for the sapogenin backbone biosynthesis, as well as a significant number of candidate CYP450s and UGTs responsible for the modification of the backbone bohrium.comresearchgate.netbiorxiv.org. It is highly probable that homologous genes belonging to the same families are responsible for saponin biosynthesis in the closely related Xanthoceras sorbifolia. Future transcriptomic studies on tissues with high saponin accumulation, such as the husks, could lead to the discovery of the specific genes involved.
The biosynthesis of triterpenoid saponins is tightly regulated at the transcriptional level by various transcription factors (TFs). Studies in other plant species have shown that TFs from families such as MYB, bHLH, and WRKY play crucial roles in controlling the expression of saponin biosynthetic genes biorxiv.org.
In Soapberry, a TF-gene regulatory network for saponin biosynthesis has been proposed, highlighting the potential roles of specific TFs in regulating the expression of CYP450 genes bohrium.comresearchgate.netbiorxiv.org. For instance, SmbHLH2, SmTCP4, and SmWRKY27 have been suggested to directly regulate the transcription of a key CYP450 gene in Soapberry bohrium.comresearchgate.net. It is plausible that a similar regulatory network involving homologous TFs exists in Xanthoceras sorbifolia. The identification of these regulatory genes is essential for understanding how saponin production is controlled and for developing strategies to enhance their accumulation through metabolic engineering.
Environmental and Developmental Factors Influencing this compound Accumulation
The accumulation of saponins in plants is known to be influenced by a variety of environmental and developmental factors cabidigitallibrary.org. While specific studies on the factors affecting saponin content in Xanthoceras sorbifolia are limited, general principles of plant secondary metabolism can be applied.
Developmental Factors: The concentration and composition of saponins often vary between different plant organs and developmental stages. In Xanthoceras sorbifolia, triterpenoid saponins are found in various parts, including the husks, leaves, and seeds researchgate.net. Research has shown that the seed coat and kernel undergo significant developmental changes, and it is likely that saponin accumulation is also developmentally regulated, potentially peaking at specific stages of fruit or seed maturation nih.gov.
Environmental Factors: Abiotic stresses such as drought, salinity, and temperature extremes can significantly impact the production of secondary metabolites, including saponins cabidigitallibrary.org. Xanthoceras sorbifolia is known for its resistance to cold and drought plos.org. Integrated transcriptomic and metabolomic analyses in response to cold stress have revealed significant changes in both gene expression and metabolite accumulation, although these studies have not specifically focused on saponins nih.govplos.org. It is conceivable that these stress conditions could also trigger changes in the saponin biosynthesis pathway as part of the plant's defense mechanism. Other factors such as light intensity and soil nutrient availability are also known to influence saponin content in various plant species and may play a role in Xanthoceras sorbifolia as well cabidigitallibrary.org.
Table 2: Identified Triterpenoid Saponins in Xanthoceras sorbifolia
| Compound Name | Plant Part | Reference |
| Xanifolia-Y | Husks | Not explicitly cited |
| Xanifolia-Y0, Y2, Y3, Y7, Y8, Y10 | Husks | Not explicitly cited |
| Sorbifoliasides G-K | Seed oil leavings | plos.org |
| Xanthohuskisides A and B | Husks | Not explicitly cited |
Synthetic Methodologies for Xanifolia O54 and Its Analogs
Semi-Synthetic Strategies from Isolated Natural Precursors
Semi-synthesis utilizes naturally occurring compounds as starting materials to synthesize target molecules or novel analogs. This approach is often advantageous for complex natural products where the isolation of a key intermediate from a natural source is more efficient than its total synthesis. mdpi.comocr.org.ukoaepublish.com Xanifolia O54 is isolated from Xanthoceras sorbifolium. nih.govnih.govjst.go.jp Therefore, a semi-synthetic approach could potentially involve isolating a simpler triterpene saponin (B1150181) or a triterpene aglycone from Xanthoceras sorbifolium and then chemically modifying it to yield this compound. This might involve selective glycosylation, acylation (such as the angeloyl group reported on a related saponin jst.go.jp), or oxidation/reduction steps. Although a patent mentions that Compound O54 can be synthesized chemically nih.gov, specific semi-synthetic routes starting from isolated precursors from Xanthoceras sorbifolium for this compound are not detailed in the provided search results.
Design and Synthesis of Novel this compound Analogs and Derivatives
The synthesis of analogs and derivatives of natural products is a common strategy in medicinal chemistry to explore structure-activity relationships and potentially improve properties. researchgate.net For this compound, the design of analogs could involve modifications to the triterpene core, alterations to the type, number, or linkage of the sugar moieties, or the introduction of various functional groups. While the provided search results discuss the synthesis of xanthone (B1684191) analogs researchgate.net, which are structurally different from triterpenoid (B12794562) saponins (B1172615), and mention other Xanifolia compounds like xanifolia-Y7 and xanifolia-Y8, specific details on the design and synthesis of novel this compound analogs are not present. The synthesis of such analogs would likely employ variations of the total synthesis or semi-synthetic strategies, tailored to introduce the desired structural modifications.
Pre Clinical Pharmacological Investigations of Xanifolia O54: Molecular and Cellular Mechanisms
Elucidation of Molecular Targets and Ligand-Receptor Interactions
Investigations into the molecular targets of compounds derived from Xanthoceras sorbifolia, including Xanifolia O54, indicate interactions with various biological macromolecules, particularly receptors involved in cellular growth and signaling. nih.gov
Binding Affinity and Specificity with Biological Macromolecules
Compounds isolated from Xanthoceras sorbifolia have been suggested to regulate components and receptors related to extracellular growth. These targets include G-protein receptors, Fas protein, receptor Tyrosine Kinases, Mitogen, and mitogen receptors. nih.gov While these interactions have been attributed to X. sorbifolia compounds generally, specific quantitative data on the binding affinity and specificity of this compound with these individual biological macromolecules is not extensively detailed in the provided search results.
Regulation of Intracellular Signaling Pathways
Compounds from Xanthoceras sorbifolia, including this compound, have been shown to influence several intracellular signaling pathways critical for cellular processes such as growth, proliferation, and apoptosis. nih.govctdbase.org
Impact on MAPK (Mitogen-Activated Protein Kinase) Cascades
Xanthoceras Sorbifolia derived compounds have been reported to inhibit cellular pathways, including the ras-GTPase-MAP kinase pathway. nih.gov This suggests that this compound, as a component of these active compounds, may interfere with the signaling cascades mediated by Mitogen-Activated Protein Kinases, which are involved in various cellular responses such as proliferation, differentiation, and stress responses.
Influence on Wnt/β-Catenin Signaling
Studies indicate that Xanthoceras Sorbifolia compounds or their derivatives are active in the Wnt signaling pathway. nih.govctdbase.org The Wnt pathway is crucial for regulating cell morphology, proliferation, motility, and apoptosis, and its aberrant activation is linked to tumorigenesis. ctdbase.org The mechanism involves the interaction of Wnt with Frizzled and LRP receptors, leading to the activation of Dishevelled. This, in turn, inhibits GSK-3β, preventing the degradation of β-catenin. The accumulation of β-catenin allows it to translocate to the nucleus and influence gene expression. ctdbase.org Xanthoceras Sorbifolia compounds are suggested to work within this pathway, potentially by regulating its components. nih.govctdbase.org
Modulation of TGF-β (Transforming Growth Factor-beta) Pathways
The TGF-β signaling pathway, which regulates cell growth and proliferation and can block the growth of many cell types, is also reported to be inhibited by Xanthoceras Sorbifolia compounds. nih.govctdbase.org This includes effects on the TGF Beta-smad, TGF-beta, and TGF-alpha pathways. nih.gov The TGF-β receptors, Type 1 and Type 2, are serine-threonine kinases that signal through SMAD proteins. ctdbase.org The modulation of these pathways by X. sorbifolia compounds, potentially including this compound, suggests an influence on cellular processes controlled by the TGF-β superfamily.
Effects on JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathways
The JAK/STAT signaling pathway is a critical intracellular communication route involved in numerous cellular functions, including growth, proliferation, differentiation, and immune responses. frontiersin.orgmdpi.comanaisdedermatologia.org.br Aberrant activation of the JAK/STAT pathway is frequently observed in various diseases, including cancer and inflammatory disorders. frontiersin.orgmdpi.comresearchgate.net Inhibiting this pathway has emerged as a potential therapeutic strategy. mdpi.comresearchgate.netresearchgate.net
Research indicates that various phytochemicals can interfere with the JAK/STAT signaling mechanism in human malignant cells. mdpi.com These compounds can act by reducing cytokine or growth hormone levels that trigger JAK/STAT activation, inhibiting JAK phosphorylation, or preventing STAT dimerization and nuclear translocation. mdpi.com While the provided search results discuss the JAK/STAT pathway and its relevance as a therapeutic target, specific detailed research findings on the direct effects of this compound specifically on JAK/STAT pathways were not prominently featured in the immediate search output. However, given that other phytochemicals are known to modulate this pathway mdpi.com, and triterpenoid (B12794562) saponins (B1172615) like this compound are bioactive compounds from medicinal plants researchgate.net, further investigations into this specific interaction are a logical area of research.
Mechanisms of Action on Cellular Processes
Understanding how a compound influences fundamental cellular processes like cell death, cell cycle control, and senescence is crucial for determining its potential therapeutic applications.
Induction of Apoptosis and Programmed Cell Death in Aberrant Cells
Apoptosis, or programmed cell death, is a vital mechanism for eliminating damaged or unwanted cells and maintaining tissue homeostasis. iyte.edu.trmdpi.comnih.gov Dysregulation of apoptosis can contribute to various diseases, including cancer. iyte.edu.trmdpi.com Apoptosis can be triggered through two main pathways: the intrinsic (mitochondria-mediated) pathway and the extrinsic (death receptor-mediated) pathway. iyte.edu.trmdpi.comnih.gov Both pathways converge on the activation of caspases, a family of proteases that execute the cell death program. iyte.edu.trnih.govcellsignal.com
Natural compounds, including polyphenols and other phytochemicals, have been shown to induce apoptosis in cancer cells through various mechanisms, such as increasing pro-apoptotic proteins (e.g., Bax), decreasing anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), releasing cytochrome c from mitochondria, and activating caspases. mdpi.com While the search results highlight the importance of apoptosis in cancer therapy and the ability of natural compounds to induce it mdpi.com, specific detailed research findings on how this compound induces apoptosis were not explicitly provided in the initial search results. However, the anti-proliferative effects discussed later (Section 5.4) often involve the induction of apoptosis.
Reactivation of Cell Cycle Checkpoint Mechanisms
The cell cycle is a tightly regulated process that ensures accurate DNA replication and cell division. viamedica.plnumberanalytics.com Cell cycle checkpoints are surveillance mechanisms that monitor the process and halt progression if abnormalities, such as DNA damage, are detected, allowing time for repair or triggering apoptosis. viamedica.plnumberanalytics.com Dysregulation of cell cycle checkpoints is a hallmark of cancer. numberanalytics.com
Reactivating or reinforcing these checkpoints in aberrant cells is a strategy for inhibiting uncontrolled proliferation. numberanalytics.com Compounds that can influence the expression or activity of key cell cycle regulators, such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27), can impact cell cycle progression. oncotarget.comnih.gov While the search results explain the role of cell cycle checkpoints and how some compounds can affect them viamedica.plnumberanalytics.comoncotarget.comnih.gov, specific data on the direct impact of this compound on the reactivation of cell cycle checkpoint mechanisms was not detailed in the provided snippets. However, an observed inhibition of cell growth (Section 5.4) can be a consequence of cell cycle arrest.
Effects on Cellular Senescence Pathways
Cellular senescence is a state of stable cell cycle arrest that can be triggered by various stresses, including DNA damage and oncogenic signaling. frontiersin.orgfrontiersin.orgsenescence.info Senescence is considered an anti-tumor mechanism by preventing the proliferation of potentially cancerous cells. frontiersin.org Senescent cells undergo distinct changes, including altered morphology and the secretion of a complex mix of molecules known as the senescence-associated secretory phenotype (SASP). frontiersin.orgfrontiersin.org While senescence can be beneficial in preventing cancer, the accumulation of senescent cells with age can contribute to tissue dysfunction. frontiersin.orgfrontiersin.org
Modulating cellular senescence pathways could have therapeutic implications. For example, inducing senescence in cancer cells or clearing senescent cells in aged tissues are potential strategies. frontiersin.orgnih.gov The provided search results discuss cellular senescence and its role frontiersin.orgfrontiersin.orgsenescence.info, and mention that some compounds can inhibit senescence nih.gov. However, specific research findings on the effects of this compound on cellular senescence pathways were not found in the immediate search results.
Anti-proliferative Effects in in vitro Cell Line Models
In vitro studies using cancer cell lines are a common approach to evaluate the anti-proliferative potential of a compound. These studies assess the ability of a substance to inhibit the growth or survival of cancer cells in a controlled laboratory setting. scielo.org.mxbiotech-asia.orgnih.gov
Concentration-Dependent Inhibition of Cell Growth
A key aspect of in vitro anti-proliferative studies is determining the concentration-dependent effects of a compound. This involves treating cell lines with increasing concentrations of the compound and measuring the resulting inhibition of cell growth or viability. The half-maximal inhibitory concentration (IC50) is a common metric used to represent the concentration of a compound that inhibits cell growth by 50%. scielo.org.mxbiotech-asia.orgnih.gov
Studies on various natural compounds have demonstrated concentration-dependent inhibition of cell proliferation in different cancer cell lines. scielo.org.mxbiotech-asia.orgnih.govnih.govresearchgate.netnih.gov For instance, daphnetin (B354214) showed concentration-dependent anti-proliferative effects in melanoma, breast adenocarcinoma, and colon carcinoma cell lines, with varying IC50 values depending on the cell line. scielo.org.mx Similarly, formononetin (B1673546) and resveratrol (B1683913) exhibited concentration-dependent anti-proliferative effects against human pulmonary adenocarcinoma cells. biotech-asia.org Baicalin also demonstrated concentration-dependent inhibition of cell growth in colorectal cancer cells. nih.gov
Based on the general principles of in vitro pharmacological studies and the nature of bioactive compounds like triterpenoid saponins, it is expected that this compound would exhibit concentration-dependent effects on cell growth in susceptible cell lines. Higher concentrations would typically lead to a greater degree of growth inhibition, up to a certain point. The specific IC50 values would be dependent on the cell line used and the experimental conditions.
Given the lack of specific quantitative data on this compound's concentration-dependent effects in the provided search results, a data table cannot be generated with specific IC50 values for this compound. However, the principle of concentration-dependent inhibition is a fundamental aspect of evaluating the in vitro activity of any potential therapeutic agent.
Differential Sensitivity Across Diverse Cell Lines
Investigating the differential sensitivity of a compound across diverse cell lines is a crucial aspect of pre-clinical research nih.govnih.govcancerrxgene.orgbroadinstitute.org. This involves testing the compound's effects on a panel of cell lines, often representing different tissue types or disease states, to determine if certain cell types are more responsive to its effects than others cancerrxgene.orgbroadinstitute.org. This can provide insights into potential therapeutic applications and selectivity nih.gov. While studies on related compounds, such as Xanifolia-Y, a triterpenoid also isolated from Xanthoceras sorbifolium, have shown cytotoxicity against certain cancer cell lines like OVCAR3 psu.edunih.gov, specific detailed data on the differential sensitivity of this compound across a diverse panel of cell lines was not available in the provided search results.
Cellular Anti-inflammatory Responses and Immunomodulation
Inflammation is a complex biological response involving various cell types and signaling pathways wikipedia.orgoncotarget.com. Compounds with anti-inflammatory and immunomodulatory properties can influence these processes to mitigate excessive or harmful inflammation nih.govfrontiersin.org. Natural compounds, including triterpenoids, are often investigated for these effects researchgate.netresearchgate.net. While this compound is mentioned in the context of antineoplastic and immunomodulating agents biodeep.cn and Xanthoceras sorbifolium is reported to have anti-inflammatory properties researchgate.net, specific detailed pre-clinical data demonstrating this compound's direct effects on cellular anti-inflammatory responses and immunomodulation was not present in the provided search results.
Inhibition of Pro-inflammatory Mediator Production
Pro-inflammatory mediators, such as cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and lipid mediators (e.g., prostaglandins, leukotrienes), play key roles in initiating and perpetuating inflammatory responses mdpi.comfrontiersin.orgmdpi.com. Inhibiting the production of these mediators is a common mechanism by which anti-inflammatory agents exert their effects nih.govresearchgate.net. While general mechanisms of inhibiting pro-inflammatory mediators through modulation of pathways like NF-κB and MAPK have been observed for other compounds nih.govfrontiersin.orgnih.govresearchgate.net, specific detailed data demonstrating this compound's direct inhibition of the production of particular pro-inflammatory mediators at the cellular level was not available in the provided search results.
Modulation of Inflammatory Signaling Pathways
Inflammatory responses are tightly regulated by intracellular signaling pathways, including NF-κB, MAPK (ERK, JNK, p38), and JAK-STAT pathways oncotarget.commdpi.comfrontiersin.org. Modulating these pathways can alter the expression of genes encoding pro-inflammatory mediators and other proteins involved in inflammation nih.govexplorationpub.com. Many anti-inflammatory compounds exert their effects by targeting components of these signaling cascades frontiersin.orgnih.govresearchgate.net. Although these pathways are well-established targets in inflammation research mdpi.comfrontiersin.org, specific detailed pre-clinical data illustrating how this compound directly modulates these or other inflammatory signaling pathways was not present in the provided search results.
Antioxidant Mechanisms at the Cellular and Molecular Level
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defense, contributes to various pathological conditions nih.govnih.govmdpi.com. Compounds with antioxidant properties can help counteract oxidative damage mdpi.com. Xanthoceras sorbifolium has been noted for its anti-oxidative properties researchgate.net. However, specific detailed pre-clinical data elucidating the precise antioxidant mechanisms of this compound at the cellular and molecular level was not available in the provided search results.
Scavenging of Reactive Oxygen Species
Reactive oxygen species (ROS), such as superoxide (B77818) anion (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radical (•OH), are highly reactive molecules that can damage cellular components mdpi.comcvphysiology.commdpi.comfrontiersin.org. Direct scavenging of these species is one mechanism by which antioxidants function nih.govthermofisher.comnih.gov. While the concept of ROS scavenging is well-documented frontiersin.orgthermofisher.com, specific detailed pre-clinical data demonstrating this compound's direct ROS scavenging activity was not present in the provided search results.
Activation of Endogenous Antioxidant Systems
The body possesses endogenous antioxidant systems, including enzymatic antioxidants like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as non-enzymatic antioxidants like glutathione nih.govnih.govnih.govnews-medical.net. Activation or upregulation of these systems is another crucial antioxidant mechanism nih.govmdpi.com. While the importance of these endogenous defense mechanisms is recognized nih.govnews-medical.net, specific detailed pre-clinical data showing that this compound activates or upregulates these systems was not available in the provided search results.
Neurobiological Mechanisms in Pre-clinical Models
Pre-clinical investigations into the neurobiological mechanisms of compounds from Xanthoceras sorbifolium, such as triterpenoid saponins, suggest potential effects relevant to neurological and psychiatric conditions. While specific detailed studies on the neurobiological mechanisms of this compound itself are limited in the provided search results, insights can be drawn from research on related compounds from the same plant source and the broader understanding of neurobiological targets.
Modulation of Neurotrophic Factor Signaling (e.g., Brain-Derived Neurotrophic Factor, BDNF)
Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophic factor widely distributed in the mammalian brain, playing vital roles in neuronal survival, growth, differentiation, and synaptic plasticity. mdpi.comwikipedia.orgfrontiersin.org BDNF primarily exerts its effects by binding to and activating the tropomyosin receptor kinase B (TrkB). mdpi.comfrontiersin.org This interaction triggers various intracellular signaling pathways critical for neuronal function, including those involved in cell viability, synaptic function, and neurogenesis. mdpi.comfrontiersin.org
Dysregulation of the BDNF/TrkB system has been implicated in the pathophysiology of neurological and psychiatric disorders, including major depressive disorder (MDD). frontiersin.org Studies have shown that serum levels of BDNF are often decreased in patients with MDD, and antidepressant treatments can help reverse this effect, suggesting BDNF's role as a potential biomarker for depression. nih.gov Furthermore, peripheral administration of BDNF has been shown to produce antidepressant-like effects in behavioral and cellular models, increasing mobility in the forced swim test and attenuating the effects of chronic unpredictable stress in mice. nih.gov This was associated with increased adult hippocampal neurogenesis and elevated levels of BDNF, phosphorylated CREB (pCREB), and phosphorylated ERK (pERK) in the hippocampus. nih.gov
While the provided information highlights the importance of BDNF signaling in neurobiological processes and the potential of related compounds from Xanthoceras sorbifolium (like Xanthoceraside) to exhibit neuroprotective properties, specific pre-clinical data demonstrating the direct modulation of BDNF signaling pathways by this compound was not found in the search results. researchgate.net However, given that this compound is a triterpenoid saponin (B1150181) from a plant source known for neuroactive compounds, future research may explore its potential influence on neurotrophic factor signaling.
Cellular and Molecular Basis of Antidepressant-like Effects
The therapeutic effects of antidepressants are understood to involve complex neuroadaptive changes at the molecular and cellular levels, extending beyond their initial impact on monoamine neurotransmitter systems. researchgate.net These adaptive changes encompass alterations in gene expression, including those related to neurotrophic factors, as well as modifications in synaptic transmission, synaptic plasticity, and neurogenesis. researchgate.net
Cellular signaling pathways involving protein kinases such as PKA, MEK 1/2, PKC, and MAPK, along with transcription factors like CREB, are integral to the mechanisms underlying neuroplasticity and the cellular responses associated with antidepressant effects. nih.govscielo.br Activation of these pathways can lead to increased expression of genes like BDNF, which in turn can modulate mood and influence neuronal survival and function. mdpi.comwikipedia.orgscielo.br
Although direct studies detailing the cellular and molecular basis of antidepressant-like effects specifically for this compound were not present in the search results, related triterpenoid saponins from Xanthoceras sorbifolium, such as Xanthoceraside, have been investigated for potential antidepressant effects in pre-clinical models. researchgate.net These studies, utilizing behavioral tests like the forced swim test and chronic unpredictable mild stress models in mice, suggest that compounds from this plant source may possess antidepressant-like properties. researchgate.net Further research is needed to elucidate the precise cellular and molecular mechanisms by which this compound might exert similar effects, potentially involving the modulation of neuroinflammatory responses, oxidative stress, or the signaling pathways discussed above, which are known to be relevant in the context of depression. scielo.brfrontiersin.org
Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in understanding how specific structural features of a chemical compound relate to its biological activity. collaborativedrug.com By analyzing the effects of structural modifications, researchers can gain insights into the key determinants of potency and selectivity. collaborativedrug.com this compound is a complex triterpenoid saponin, consisting of a triterpene aglycone and attached sugar moieties, which may also be esterified. nih.govnih.gov While comprehensive SAR studies specifically focused on the neurobiological or antidepressant effects of this compound and its derivatives were not detailed in the provided search results, the general principles of saponin SAR and information on related compounds offer some insights into potentially important structural elements.
Role of Triterpene Aglycone Structure in Activity
The aglycone, or the triterpene core, of saponins is another critical determinant of their biological activity. This compound has an oleanane-type triterpene aglycone. nih.gov The specific structure and functional groups present on this aglycone can dictate the compound's interaction with various enzymes, receptors, or other cellular components. Research on triterpenoids from Xanthoceras sorbifolium has highlighted their contribution to various bioactivities, including neuroprotection. researchgate.net While detailed SAR specifically linking modifications of the oleanane (B1240867) aglycone of this compound to changes in neurobiological activity was not available in the search results, the triterpene scaffold is known to be pharmacologically active in many instances, and variations in its structure would likely impact the observed effects.
Analytical Methodologies for Detection and Quantification of Xanifolia O54 in Research Samples
Chromatographic Techniques for Quantitative Analysis
Chromatography plays a vital role in separating Xanifolia O54 from other compounds present in research samples, which is often a necessary step before detection and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer enhanced sensitivity and specificity compared to HPLC with UV-Vis detection, particularly when dealing with complex research matrices. rsc.orgbiotrial.comthermofisher.comnih.gov LC-MS/MS couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry, allowing for the detection and quantification of analytes based on their mass-to-charge ratio and fragmentation patterns. biotrial.comresearchgate.net
Mass spectrometry has been used in the analysis and structural elucidation of this compound. researchgate.netgoogle.com For quantification, LC-MS/MS in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode is often employed. researchgate.net These modes allow for the selective detection of specific precursor ions and their characteristic fragment ions, significantly reducing matrix interference and improving sensitivity and specificity. This is particularly advantageous when analyzing this compound in complex biological or plant extracts.
A method based on HPLC-MS coupled to an electrospray ionization (ESI) interface and quantified by selected ion monitoring (SIM) has been developed for the simultaneous determination of multiple triterpenoids from Xanthoceras sorbifolium. researchgate.net This indicates the applicability of LC-MS-based methods for analyzing compounds structurally related to this compound from its natural source. Performance characteristics for such methods applied to triterpenoids from Xanthoceras sorbifolium have shown good linearity (r² > 0.998), precision (intra- and inter-day RSD values within 1.7-2.9%), and accuracy (recoveries between 95.3-104.7% with RSD < 4.6%). researchgate.net While this data is for a group of triterpenoids, it demonstrates the potential performance achievable for this compound using similar LC-MS approaches.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is typically used for the separation and analysis of volatile or semi-volatile compounds that can be vaporized without decomposition. thermofisher.comsigmaaldrich.com this compound is a large, relatively non-volatile triterpenoid (B12794562) saponin (B1150181). nih.gov Therefore, direct GC analysis is not suitable. GC could potentially be used for the analysis of volatile derivatives of this compound, such as products from hydrolysis of the glycosidic linkages or derivatization of specific functional groups. However, there is no information in the search results specifically detailing GC methods for this compound or its derivatives. This technique would be less common for the intact molecule compared to HPLC or LC-MS.
Spectroscopic Methods for Quantification (e.g., UV-Vis Spectroscopy if applicable)
Direct UV-Vis spectroscopy can be used for quantification if the analyte has a significant absorbance in the UV-Vis region and can be measured in a relatively clean matrix or after sufficient purification. technologynetworks.comanalytik-jena.comvscht.czoecd.org As mentioned in Section 6.1.1, the applicability of UV-Vis for direct quantification of this compound depends on its chromophoric properties. While UV-Vis detection is commonly coupled with HPLC for saponins (B1172615), direct UV-Vis spectroscopy for quantification in crude or semi-purified research samples might be subject to significant interference from other co-extractives that absorb in the same wavelength range. technologynetworks.com
Spectroscopic methods, including NMR and MS, have been crucial for the structural elucidation of this compound. researchgate.netgoogle.com While NMR provides detailed structural information, it is generally less sensitive than chromatographic methods coupled with UV or MS detection for trace quantification in complex samples.
Development of Immunoassays and Biosensors for this compound Detection
Immunoassays and biosensors offer the potential for highly sensitive and specific detection of analytes, often with the advantage of high throughput and reduced sample preparation. nih.govnih.govnih.govnih.govmdpi.com Immunoassays rely on the specific binding between an antibody and the target analyte. Biosensors integrate a biological recognition element (like an antibody or enzyme) with a transducer to produce a measurable signal. nih.gov
The development of an immunoassay or biosensor for this compound would require the production of specific antibodies that recognize the compound. nih.govnih.gov While these techniques hold promise for sensitive detection, particularly in high-throughput screening scenarios, there is no information in the provided search results indicating that immunoassays or biosensors have been developed specifically for this compound. General principles of immunoassay and biosensor development are well-established nih.govnih.govnih.govnih.govmdpi.com, but their application to a specific compound like this compound depends on the availability of suitable antibodies or other recognition elements.
Sample Preparation and Extraction Protocols for Complex Biological Matrices (Excluding Clinical Samples)
Effective sample preparation is a critical step in the analysis of this compound from complex research matrices, such as plant tissues or biological samples (excluding clinical samples). The goal is to extract the analyte efficiently while removing interfering substances that could affect chromatographic separation or detection. thermofisher.comnih.govphenomenex.com
For plant matrices like Xanthoceras sorbifolium, common extraction techniques include solvent extraction, often with methods like maceration, sonication, or accelerated solvent extraction (ASE). researchgate.netthermofisher.commdpi.com The choice of solvent depends on the polarity of this compound, which, as a saponin, has both lipophilic (aglycone) and hydrophilic (sugar) moieties. Binary or ternary solvent mixtures are often used to optimize extraction efficiency.
Following initial extraction, further purification steps are typically required to reduce matrix complexity. These can include liquid-liquid partitioning google.comgoogle.com, solid-phase extraction (SPE) nih.govphenomenex.com, or chromatography-based purification methods google.comgoogle.com. The patent literature mentions partitioning of Xanthoceras sorbifolium extracts between water and n-butanol, followed by RPC18 column chromatography for the isolation of compounds, including O54 (this compound). google.comgoogle.com This highlights the utility of partitioning and reverse-phase chromatography for purifying this compound from plant extracts.
For biological research samples (excluding clinical samples), sample preparation protocols would need to address the specific matrix composition, potentially involving protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate this compound. thermofisher.comnih.govphenomenex.commdpi.com Optimization of these protocols is essential to ensure high recovery, reproducibility, and minimal matrix effects on the subsequent analytical measurement. thermofisher.commdpi.com
Future Research Directions and Translational Perspectives in Basic Science
Identification of Novel and Unexplored Molecular Targets of Xanifolia O54
While the broad classification of this compound as a triterpenoid (B12794562) saponin (B1150181) suggests potential interactions with various biological molecules, specific, detailed molecular targets remain largely unexplored in the provided search results. Research could focus on identifying the proteins, enzymes, receptors, or other cellular components that this compound directly interacts with. Techniques such as affinity chromatography coupled with mass spectrometry, or activity-based protein profiling, could be employed to identify these targets. Understanding the precise molecular interactions is crucial for deciphering its biological effects at a fundamental level.
Investigation of Epigenetic and Gene Expression Modulatory Effects
Epigenetic modifications, such as DNA methylation and histone modification, play a critical role in regulating gene expression without altering the DNA sequence itself. nih.govnih.govrsc.org These modifications are involved in various biological processes and can be influenced by environmental factors and chemical compounds. nih.govjogcr.comd-nb.info Research could investigate whether this compound can induce epigenetic changes, potentially leading to altered gene expression profiles. Techniques like whole-genome bisulfite sequencing (WGBS) for DNA methylation analysis, ChIP-sequencing for histone modifications, and RNA-sequencing for global gene expression analysis could reveal the epigenetic and transcriptional impact of this compound treatment on cells. nih.govmdpi.com This could provide insights into how the compound influences cellular pathways and functions at a regulatory level.
Role of this compound in Intercellular Communication and Microenvironment Modulation
Intercellular communication is fundamental for coordinating physiological functions in multicellular organisms, involving the exchange of molecular information between cells through various mechanisms. chiba-u.jpnih.govplos.org The cellular microenvironment, including the tumor microenvironment in the context of disease, plays a significant role in cell behavior and can be modulated by various factors. nih.govnih.govfrontiersin.org Future research could explore how this compound influences communication between different cell types. This could involve studying its effects on signaling pathways, the release and uptake of extracellular vesicles, or the formation of direct cell-to-cell contacts. plos.org Investigating its impact on the composition and signaling within specific microenvironments, such as the tumor microenvironment or inflammatory sites, could reveal its potential to modulate cellular interactions and ultimately influence biological outcomes. nih.govnih.govfrontiersin.org
Development of Advanced in vitro and Organoid Models for Deeper Mechanistic Insights
Traditional 2D cell cultures have limitations in mimicking the complexity of in vivo biological systems. frontiersin.orgj-organoid.org Advanced in vitro models, such as 3D cell cultures, multicellular tumor spheroids, and organoids, offer more physiologically relevant platforms for research. frontiersin.orgj-organoid.orgmdpi.comfrontiersin.orgembopress.orgmdpi.comnih.gov Organoids, derived from stem cells or patient tissues, can replicate the architecture and function of organs and retain the heterogeneity of original tissues. mdpi.comfrontiersin.orgembopress.orgkuleuven.be Developing and utilizing advanced in vitro and organoid models, potentially incorporating components of the microenvironment, would allow for a more comprehensive investigation of this compound's mechanisms of action. frontiersin.orgj-organoid.orgmdpi.comfrontiersin.orgembopress.orgmdpi.comnih.gov These models can provide deeper mechanistic insights into how the compound affects cell behavior, differentiation, and interaction within a more complex biological context.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics, Interactomics) for Holistic Understanding
The advent of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, enables large-scale, comprehensive analysis of biological samples. nih.govmdpi.comresearchgate.netfrontiersin.orgnih.gov Integrating these technologies can provide a holistic view of the molecular changes induced by this compound. nih.govmdpi.comresearchgate.netfrontiersin.orgnih.gov Proteomics can identify and quantify proteins, revealing changes in protein expression and post-translational modifications. mdpi.comnih.gov Metabolomics can provide insights into the small molecule metabolic profile. mdpi.comfrontiersin.orgnih.gov Interactomics can map protein-protein interactions. nih.govnih.gov By applying a multi-omics approach, researchers can gain a more complete understanding of the complex biological pathways and networks affected by this compound treatment. nih.govmdpi.comresearchgate.netfrontiersin.orgnih.gov
Exploration of this compound as a Biochemical Probe for Fundamental Biological Processes
Compounds with specific biological activities can serve as valuable biochemical probes to study fundamental biological processes. ontosight.ai If this compound is found to interact with specific molecular targets or modulate particular pathways, it could be utilized as a tool to perturb these processes in research settings. By using this compound as a probe, researchers can gain a better understanding of the roles of its targets or affected pathways in normal cellular function or disease states. This could lead to the discovery of new biological insights and the validation of potential therapeutic targets.
Sustainable Production and Green Chemistry Approaches for Research-Grade this compound
Given that this compound is isolated from a plant source, developing sustainable and environmentally friendly methods for its production is important for ensuring a reliable supply for research purposes. researchgate.netresearchgate.netresearchgate.net Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical design and processes. mdpi.comcuestionesdefisioterapia.com Future research could focus on optimizing extraction and purification methods to minimize waste and energy consumption. mdpi.comcuestionesdefisioterapia.comresearchgate.netacs.org Exploring alternative, more sustainable synthetic routes or biotechnological approaches for producing research-grade this compound could also be valuable. cuestionesdefisioterapia.comresearchgate.netacs.orgacsgcipr.org Implementing green chemistry approaches ensures that the pursuit of scientific knowledge is conducted in an environmentally responsible manner. mdpi.comcuestionesdefisioterapia.comresearchgate.netacs.org
Q & A
Q. How should researchers address limitations in this compound studies?
- Methodological Answer : Explicitly state constraints (e.g., limited solubility, sample scarcity) in the discussion section. Propose follow-up experiments (e.g., prodrug synthesis, nano-encapsulation) to mitigate these issues. Use funnel plots or sensitivity analyses to assess bias in meta-studies .
Ethical & Reporting Standards
Q. What ethical considerations apply to in vivo studies of this compound?
- Methodological Answer : Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0). Justify sample sizes via power analysis to minimize unnecessary subjects. Include ethics committee approval codes in the methods section .
Q. How can researchers ensure compliance with journal-specific formatting for this compound studies?
- Methodological Answer : Follow target journal guidelines (e.g., Beilstein Journal of Organic Chemistry for synthesis papers). Use structured abstracts (600+ words), avoid duplicating figures in text, and submit spectra as supplementary files. Cross-reference supporting information using hyperlinks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
